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molecular formula C9H10ClF3N2 B8775125 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride

Cat. No. B8775125
M. Wt: 238.64 g/mol
InChI Key: ZJLGTPLLYGSHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07388019B2

Procedure details

A solution of the product (94 mg, 0.20 mmol) from Step A above in 0.5 mL of methanol and 2.0 mL of 4.0M hydrogen chloride in 1,4-dioxane was kept at room temperature for 18 h. The reaction mixture was concentrated under a stream of nitrogen, and the residue was triturated with ether. The resultant precipitate was collected and dried in vacuo to afford the title compound as a pale yellow powder. LC/MS 203.1 (M+1).
Name
product
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:33])([F:32])[C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH2:8][N:7](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:6][C:5]=2[N:4]=1.[ClH:34]>CO.O1CCOCC1>[ClH:34].[F:33][C:2]([F:1])([F:32])[C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[N:4]=1 |f:4.5|

Inputs

Step One
Name
product
Quantity
94 mg
Type
reactant
Smiles
FC(C1=NC=2CN(CCC2C=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1=NC=2CNCCC2C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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